An In-Depth Technical Guide to Piperazine-acetyl-PIP-AcOH: A Bifunctional Linker for Advanced Drug Development
An In-Depth Technical Guide to Piperazine-acetyl-PIP-AcOH: A Bifunctional Linker for Advanced Drug Development
This technical guide provides a comprehensive overview of Piperazine-acetyl-PIP-AcOH, a heterobifunctional linker of significant interest in contemporary drug discovery, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical structure, physicochemical properties, strategic importance in medicinal chemistry, a detailed synthetic protocol, and a representative experimental workflow for its application.
Introduction: The Strategic Importance of Piperazine-Based Linkers
The piperazine heterocycle is a recurring motif in medicinal chemistry, valued for its unique structural and physicochemical properties.[1][2] Its six-membered ring with two nitrogen atoms at the 1 and 4 positions offers a combination of conformational rigidity and tunable basicity.[3] These characteristics often lead to favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1][2] In recent years, the incorporation of piperazine moieties into the linkers of PROTACs has gained considerable attention.[4][5] PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] The linker component of a PROTAC is not merely a spacer but plays a critical role in dictating the efficacy of the molecule by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][6]
Piperazine-acetyl-PIP-AcOH, with the IUPAC name 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid, is a prime example of a functionalized piperazine-based linker.[4] Its structure is designed to offer a balance of rigidity and flexibility, along with hydrophilic character, which can be advantageous for optimizing the properties of a PROTAC molecule.
Chemical Structure and Physicochemical Properties
The chemical identity of Piperazine-acetyl-PIP-AcOH is crucial for understanding its behavior and potential applications.
IUPAC Name: 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid[4]
Chemical Structure:
Figure 1: Chemical structure of 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid.
Physicochemical Properties:
A summary of the key physicochemical properties is presented in the table below. These values are critical for computational modeling, formulation development, and predicting the pharmacokinetic behavior of molecules incorporating this linker.
| Property | Value | Source/Method |
| Molecular Formula | C12H22N4O3 | Calculated |
| Molecular Weight | 270.33 g/mol | [4] |
| IUPAC Name | 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid | [4] |
| Topological Polar Surface Area (TPSA) | 69.64 Ų | Calculated |
| logP (octanol-water partition coefficient) | -1.4972 | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Note: Calculated values are based on computational models and may vary from experimental data.
The presence of two piperazine rings contributes to the linker's semi-rigid nature, which can be beneficial for pre-organizing the binding moieties of a PROTAC for optimal ternary complex formation.[3][7] The terminal carboxylic acid and the amide group introduce polarity, which can enhance aqueous solubility, a common challenge in PROTAC development.[4][5] Furthermore, the protonatable nitrogen atoms of the piperazine rings can influence the molecule's overall charge at physiological pH, which in turn affects cell permeability and intracellular distribution.[4][5]
Rationale for Use in PROTAC Drug Development
The design of the linker is a critical aspect of developing effective PROTACs. The linker's length, rigidity, and chemical composition significantly impact the stability of the ternary complex and, consequently, the efficiency of protein degradation.[6] Piperazine-containing linkers like Piperazine-acetyl-PIP-AcOH offer several advantages:
-
Modulation of Physicochemical Properties: The piperazine moiety can improve the solubility of the often large and hydrophobic PROTAC molecules.[4][5] The ability of the piperazine nitrogens to be protonated can also aid in endosomal escape, a key step for cytosolic drug action.[]
-
Conformational Rigidity: Compared to flexible alkyl or PEG linkers, the cyclic structure of piperazine introduces a degree of rigidity.[3][7] This can reduce the entropic penalty upon binding and help to achieve a productive orientation of the target protein and E3 ligase.[6]
-
Synthetic Tractability: The differential reactivity of the two nitrogen atoms in a mono-substituted piperazine allows for controlled, stepwise synthesis to attach the target-binding and E3 ligase-binding moieties.[4]
Figure 2: Mechanism of action for a PROTAC utilizing a piperazine-based linker.
Synthesis Protocol
The synthesis of 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid can be achieved through a multi-step process involving standard organic chemistry transformations. The following is a plausible and detailed protocol based on established methods for the N-alkylation and N-acylation of piperazine derivatives.[4]
Overall Synthetic Scheme:
Figure 3: Proposed synthetic pathway for Piperazine-acetyl-PIP-AcOH.
Step-by-Step Methodology:
Step 1: Synthesis of 1-(Chloroacetyl)-4-Boc-piperazine
-
To a solution of 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(Piperazin-1-ylacetyl)-4-Boc-piperazine
-
To a solution of 1-(Chloroacetyl)-4-Boc-piperazine (1.0 eq) in acetonitrile, add piperazine (3.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Step 3: Synthesis of 1-(Piperazin-1-ylacetyl)piperazine
-
Dissolve 1-(Piperazin-1-ylacetyl)-4-Boc-piperazine (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Use the resulting crude product directly in the next step without further purification.
Step 4: Synthesis of tert-Butyl 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetate
-
To a solution of 1-(Piperazin-1-ylacetyl)piperazine (1.0 eq) in acetonitrile, add tert-butyl bromoacetate (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 5: Synthesis of 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid
-
Dissolve tert-Butyl 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by recrystallization or preparative HPLC to obtain 2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid.
Self-Validation: Each step of the synthesis should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the reaction has gone to completion. The structure and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9][10]
Experimental Workflow: Incorporation into a PROTAC and In-Vitro Evaluation
The following experimental workflow outlines the general steps for incorporating Piperazine-acetyl-PIP-AcOH into a PROTAC and assessing its biological activity.
Figure 4: Experimental workflow for PROTAC synthesis and evaluation.
Step-by-Step Methodology:
Part A: PROTAC Synthesis
-
Activation of Carboxylic Acid: Activate the carboxylic acid of Piperazine-acetyl-PIP-AcOH using a standard peptide coupling reagent such as HATU or HOBt/EDC in an appropriate solvent like dimethylformamide (DMF).
-
Coupling with Target-Binding Moiety: Add the amine-functionalized target-binding moiety (warhead) to the activated linker solution and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purification of Intermediate: Purify the resulting linker-warhead conjugate by preparative HPLC.
-
Activation of Second Coupling Site: If the E3 ligase-binding moiety has a carboxylic acid, activate it similarly. If it has an amine, activate the remaining terminal of the linker (if applicable). The synthesis strategy will depend on the functional groups of the warhead and E3 ligase ligand.
-
Final Coupling: Couple the purified linker-warhead conjugate with the E3 ligase-binding moiety under standard peptide coupling conditions.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC and characterize it by ¹H NMR, ¹³C NMR, and HRMS.
Part B: In-Vitro Biological Evaluation
-
Cell Culture: Culture a relevant cancer cell line known to express the target protein of interest under standard conditions.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC for a specified period (e.g., 24, 48, or 72 hours).
-
Western Blot Analysis: Lyse the treated cells and perform Western blot analysis to determine the levels of the target protein. A successful PROTAC will show a dose-dependent decrease in the target protein levels.
-
Determination of DC50: Quantify the band intensities from the Western blot to determine the DC50 value, which is the concentration of the PROTAC required to degrade 50% of the target protein.
-
Cell Viability Assay: In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the effect of the PROTAC on cell proliferation.
-
Determination of IC50: From the cell viability data, calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
Conclusion and Future Perspectives
Piperazine-acetyl-PIP-AcOH represents a valuable building block for the construction of advanced therapeutic agents, particularly PROTACs. Its well-defined structure provides a semi-rigid scaffold that can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of these novel drugs. The synthetic accessibility and the potential for enhancing solubility and cellular uptake make piperazine-based linkers a focal point of ongoing research in drug discovery. Future work will likely involve further fine-tuning of the piperazine linker scaffold to achieve even greater selectivity and potency in targeted protein degradation.
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Fassio, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(37), 24207-24215. [Link]
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Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. [Link]
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Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. [Link]
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